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molecular formula C8H7N3O B1258336 5-Amino-6-methyl-2-benzimidazolone

5-Amino-6-methyl-2-benzimidazolone

Cat. No. B1258336
M. Wt: 161.16 g/mol
InChI Key: MEVPRMYSNBGYJU-UHFFFAOYSA-N
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Patent
US07709514B2

Procedure details

A mixture of (22) (0.25 g, 1.30 mmol) and 10% palladium on carbon (0.05 g) in ethanol (15 ml) was hydrogenated at atmospheric pressure for 4 h. The catalyst was filtered off through Celite, and the solvent was removed in vacuo to give (23) as a white solid.
Name
( 22 )
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1>[Pd].C(O)C>[NH2:12][C:11]1[C:2]([CH3:1])=[CH:3][C:4]2=[N:8][C:7](=[O:9])[N:6]=[C:5]2[CH:10]=1

Inputs

Step One
Name
( 22 )
Quantity
0.25 g
Type
reactant
Smiles
CC1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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